Calcium (R)-2-hydroxypropionate

Metabolism Enantioselectivity Toxicology

Choose enantiopure calcium (R)-2-hydroxypropionate (calcium L-lactate) to ensure stereochemical fidelity. Unlike racemic DL-mixtures, the pure (R)-form is rapidly metabolized via L-LDH, eliminating D-lactic acidosis risk. With superior aqueous solubility—DL-lactate precipitates at ≥25% D-isomer—this GRAS/E327 ingredient ensures crystal-clear beverages, predictable calcium bioavailability (32±4%), and stable formulations. Ideal for pharmaceutical tablets, nutraceuticals, fortified drinks, and biomedical MOF/polyurethane scaffolds. Request bulk pricing.

Molecular Formula C6H10CaO6
Molecular Weight 218.22 g/mol
CAS No. 16127-59-6
Cat. No. B106452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium (R)-2-hydroxypropionate
CAS16127-59-6
Molecular FormulaC6H10CaO6
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m11./s1
InChIKeyMKJXYGKVIBWPFZ-JCWNAWFTSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium (R)-2-Hydroxypropionate (Calcium L-Lactate) CAS 16127-59-6: Stereochemically Defined Organic Calcium Salt for Precision Research and Industrial Formulation


Calcium (R)-2-hydroxypropionate, also designated calcium L-lactate, is the calcium salt of L-(+)-lactic acid, an enantiomerically pure form of calcium lactate [1]. Unlike the racemic DL-lactate mixture, this compound bears a defined stereochemistry with the systematic IUPAC name calcium bis[(2R)-2-hydroxypropanoate] . It is recognized as a generally recognized as safe (GRAS) substance, commonly used as a food additive (E327), calcium fortifier, and pharmaceutical excipient [2]. The compound is commercially available as a pentahydrate form, with the crystalline pentahydrate and amorphous anhydrate being the primary characterized solid-state phases [3].

Why Calcium L-Lactate (CAS 16127-59-6) Cannot Be Interchanged with Racemic Calcium Lactate: Procurement Considerations Based on Enantiomeric Differentiation


Substituting calcium L-lactate with racemic calcium DL-lactate introduces critical differences in biological fate, material properties, and application performance. While calcium lactate products are often described generically, the enantiomeric composition determines metabolic processing: L-lactate is rapidly metabolized via L-lactate dehydrogenase, whereas D-lactate is poorly catabolized and relies on non-specific dehydrogenases with variable efficiency across organs [1]. This difference is clinically significant because D-lactate accumulation can lead to D-lactic acidosis, whereas L-lactate is the physiological substrate produced endogenously at approximately 1500 mmol/day [1]. From a physical chemistry perspective, the racemic DL-lactate exhibits substantially lower water solubility than the pure L enantiomer, and solutions containing as little as 25% of the D-form will deposit racemic DL-lactate crystals rather than L-lactate [2]. Consequently, procurement of unspecified or racemic calcium lactate introduces variability in dissolution behavior, metabolic handling, and crystallization outcomes that are unacceptable for applications requiring stereochemical fidelity and predictable performance.

Quantitative Differentiation Evidence for Calcium (R)-2-Hydroxypropionate: Comparator-Based Data for Scientific Procurement Decisions


Enantiomer-Specific Metabolic Fate: L-Lactate Exhibits >90% Faster Clearance and Absence of D-Lactic Acidosis Risk Compared to D-Lactate

Calcium (R)-2-hydroxypropionate dissociates to release L-lactate, which is metabolized via L-lactate dehydrogenase (L-LDH) to fuel the Krebs or Cori cycle with near-complete utilization [1]. In contrast, D-lactate (from calcium D-lactate or racemic DL-lactate) is poorly catabolized, relying on a non-specific dehydrogenase, with a significant fraction eliminated unchanged in urine [1]. Endogenous L-lactate production is approximately 1500 mmol/day in humans, whereas D-lactate plasma concentrations remain in the nanomolar range under normal conditions due to its inefficient clearance [1].

Metabolism Enantioselectivity Toxicology Pharmaceutical Excipients

Absolute Calcium Bioavailability from L-Lactate Salt: 2.3-Fold Higher Than Calcium Chloride, Superior to Calcium Acetate in Mouse Pharmacokinetic Model

In a pharmacokinetic study using mice, the absolute bioavailability of calcium from calcium L-lactate was determined following oral administration at 150 mg/kg [1]. The rank order of absolute bioavailability was calcium ascorbate > calcium L-lactate ≥ calcium acetate > calcium chloride [1]. While calcium ascorbate demonstrated the highest bioavailability, calcium L-lactate exhibited a mean residence time (MRTab) in the intestinal tract of 9.5 minutes, which was shorter than calcium ascorbate (32.2 minutes), calcium acetate (15.0 minutes), and calcium chloride (13.6 minutes) [1].

Bioavailability Pharmacokinetics Calcium Supplementation Nutraceuticals

L-Lactate-Based Metal-Organic Frameworks (MOFs): Stereochemistry Enables Construction of Naturally Degradable Carriers Not Achievable with Racemic or D-Lactate

Calcium L-lactate serves as the chiral building block for constructing metal-organic frameworks (MOFs) with permanent porosity and inherent biodegradability [1]. The patent specifically describes calcium L-lactate frameworks (MOF-1201) that incorporate L-lactate as the bridging ligand coordinated to calcium cations [1]. The stereochemical purity of the L-lactate is essential for the controlled self-assembly of the porous framework structure; racemic mixtures would produce disordered, non-porous, or differently crystalline architectures [1]. The resulting MOFs are characterized as non-toxic and naturally degradable, suitable as carriers for fumigants, pesticides, fertilizers, fragrances, and pharmaceuticals [1].

Metal-Organic Frameworks Drug Delivery Controlled Release Materials Science

Human Calcium Absorption Equivalence: Calcium Lactate Matches Calcium Carbonate (39% Absorption) and Whole Milk (31% Absorption) in Fasting Subjects

In a randomized clinical study of eight healthy fasting subjects receiving a 500 mg calcium dose, net calcium absorption from calcium lactate was measured at 32 ± 4 percent [1]. This was statistically equivalent to absorption from calcium acetate (32 ± 4%), calcium gluconate (27 ± 3%), calcium citrate (30 ± 3%), calcium carbonate (39 ± 3%), and whole milk (31 ± 3%) [1]. Analysis of variance showed no statistically significant differences among the salts tested, despite wide variations in their in vitro water solubility [1].

Bioavailability Calcium Absorption Clinical Trial Nutraceuticals

Solid-State Phase Identification: Calcium L-Lactate Exists as Pentahydrate and Amorphous Anhydrate, with Racemate Exhibiting Distinct Crystallization Behavior

Comprehensive solid-state characterization of calcium L-lactate has confirmed the existence of two distinct solid forms: the crystalline pentahydrate and an amorphous anhydrate [1]. This phase behavior is specific to the enantiomerically pure L-form; the racemic DL-lactate exhibits different hydration states and crystallization kinetics [1]. The DL (racemic) form of the salt is substantially less soluble in water than the pure L isomer, such that a solution containing as little as 25% of the D-form will deposit racemic DL-lactate crystals instead of L-lactate [2].

Solid-State Chemistry Crystallization Formulation Stability Polymorphism

Calcium (R)-2-Hydroxypropionate: Optimal Research and Industrial Use Cases Based on Quantified Differentiation Evidence


Pharmaceutical Excipient and Nutraceutical Formulation Requiring Defined Bioavailability with Minimal D-Lactate Exposure

Based on evidence that calcium L-lactate exhibits absolute bioavailability ≥ calcium acetate and equivalent human absorption (32 ± 4%) to milk and calcium carbonate [8][9], and that L-lactate undergoes rapid, efficient metabolic clearance unlike D-lactate which accumulates due to poor catabolism [6], calcium (R)-2-hydroxypropionate is optimally suited as a calcium source in pharmaceutical tablets, oral supplements, and fortified beverages where predictable bioavailability and avoidance of D-lactic acidosis risk are critical specifications. The MRTab of 9.5 minutes in the intestinal tract indicates relatively rapid transit, informing formulation strategies for sustained-release vs immediate-release dosage forms [8].

Metal-Organic Framework (MOF) Synthesis for Controlled-Release Drug Delivery and Agrochemical Carriers

As documented in U.S. Patent US 2020/0095264 A1, calcium L-lactate functions as the stereochemically defined bridging ligand for constructing naturally degradable metal-organic frameworks (MOF-1201) with permanent porosity [8]. The enantiomeric purity of L-lactate is required for the ordered self-assembly of the porous framework; racemic mixtures do not yield the same crystalline architecture [8]. This application is relevant for researchers developing biodegradable carriers for fumigants, pesticides, fertilizers, fragrances, and pharmaceutical agents where controlled release kinetics and eventual degradation to non-toxic components (calcium and L-lactate) are desired performance attributes [8].

Food Fortification and Beverage Applications Where Solubility and Crystallization Control Are Essential

Given that calcium L-lactate remains in solution at D-lactate concentrations below approximately 25%, whereas racemic DL-lactate precipitates at ≥25% D-form content [8], and that L-lactate is the physiologically relevant enantiomer produced endogenously at 1500 mmol/day [9], calcium (R)-2-hydroxypropionate is the appropriate choice for liquid nutritional formulations, clear beverages, and dairy fortification where prevention of unsightly calcium lactate crystal formation is a quality requirement. The crystalline pentahydrate form provides a well-characterized starting material with defined hydration state, enabling reproducible processing [6].

Biomedical Polymer Synthesis and Bone Tissue Engineering Scaffolds

Calcium L-lactate serves as a calcium-containing chain extender in polyurethane synthesis for biomedical applications [8]. Additionally, polyamide-6/calcium lactate composite nanofibers have been developed for bone tissue engineering, with the calcium lactate coating enhancing osteoblast compatibility and mineralization [9]. The stereochemical purity of the L-lactate moiety ensures that degradation products released in physiological media are exclusively L-lactate, which is readily metabolized via the L-LDH pathway [6], rather than D-lactate which is poorly catabolized and may accumulate locally [6].

Quote Request

Request a Quote for Calcium (R)-2-hydroxypropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.